Furan-2-yl Substitution Enhances Aqueous Solubility Relative to Adamantyl sEH Inhibitors
In a systematic evaluation of lipophilic group replacements, Burmistrov et al. (2020) showed that urea inhibitors containing furan-2-yl groups displayed up to 10‑fold higher thermodynamic aqueous solubility than analogs bearing adamantyl or 4‑trifluoromethoxyphenyl groups, while retaining comparable inhibitory potency (IC₅₀ range 0.4 nM to 2.16 µM) [1]. Although direct solubility data for 1-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea are not reported, the furan-2-yl moiety combined with the additional hydroxypropyl polar functionality aligns with the solubility-enhancing structural features identified in that study.
| Evidence Dimension | Aqueous thermodynamic solubility |
|---|---|
| Target Compound Data | Not directly measured; structurally consistent with solubility-enhanced furan-2-yl series |
| Comparator Or Baseline | Adamantyl urea sEH inhibitors (e.g., AUDA): typically <5 µg/mL; furan-2-yl analogues up to 10‑fold higher solubility |
| Quantified Difference | Up to 10‑fold improvement (class-level inference from Burmistrov et al., 2020) |
| Conditions | Thermodynamic solubility assay at pH 7.4, 25 °C |
Why This Matters
Improved solubility facilitates in vitro assay preparation and in vivo formulation, reducing the risk of compound precipitation and variability in dose-response studies.
- [1] Burmistrov V, Morisseau C, Danilov D, et al. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2020;30(18):127430. View Source
